NSC727447

説明

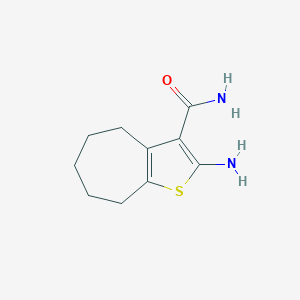

The exact mass of the compound 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 727447. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiophenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2OS/c11-9(13)8-6-4-2-1-3-5-7(6)14-10(8)12/h1-5,12H2,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LULYZYNTDPUEKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(CC1)SC(=C2C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30388186 | |

| Record name | 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30388186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40106-12-5 | |

| Record name | 40106-12-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727447 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30388186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unraveling the Molecular Machinery: A Technical Guide to the Mechanism of Action of the SHP2 Inhibitor NSC-87877

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a detailed examination of the mechanism of action of NSC-87877, a potent inhibitor of the Src homology region 2 domain-containing phosphatase 1 (SHP1) and 2 (SHP2). While the initial inquiry concerned NSC727447, extensive database searches yielded no direct information for this compound. However, the closely numbered and well-characterized SHP2 inhibitor, NSC-87877, is presented here as a relevant and informative substitute. This document outlines the core inhibitory actions, impact on cellular signaling, and methodologies for its study, offering a comprehensive resource for researchers in oncology and related fields.

Core Mechanism of Action: Targeting the SHP2 Phosphatase

NSC-87877 is a cell-permeable small molecule that functions as a competitive inhibitor of SHP1 and SHP2 protein tyrosine phosphatases (PTPs).[1][2] Its primary mechanism involves binding to the catalytic site of these enzymes, thereby preventing the dephosphorylation of their target substrates.[3] This inhibition has significant downstream consequences on multiple signaling pathways that are crucial for cell proliferation, survival, and differentiation.

SHP2 is a key signaling node that integrates and transduces signals from various receptor tyrosine kinases (RTKs), cytokine receptors, and integrins.[4][5] In its active state, SHP2 typically promotes cell growth and survival by activating the RAS/MAPK and PI3K/AKT signaling cascades.[6][7] By blocking SHP2's phosphatase activity, NSC-87877 effectively dampens these pro-oncogenic signals.

Quantitative Data Summary

The inhibitory activity of NSC-87877 against various phosphatases and its effects on cancer cell lines have been quantified in several studies. The following tables summarize these key findings.

Table 1: In Vitro Inhibitory Activity of NSC-87877

| Target Phosphatase | IC50 (μM) |

| SHP2 | 0.318[2][8] |

| SHP1 | 0.355[2][8] |

| PTP1B | 1.691 |

| HePTP | 7.745 |

| DEP1 | 65.617 |

| CD45 | 84.473 |

| LAR | 150.930 |

Table 2: Cellular Activity of NSC-87877 in Neuroblastoma (NB) Cell Lines

| Cell Line | Apoptotic IC50 (μM) after 5 days |

| IMR32 | 1.84[8] |

| SK-N-SH | 6.35[8] |

| NB-19 | 8.69[8] |

| SMS-KCN | 12.6[8] |

| SH-SY5Y | 15.7[8] |

| JF | 15.8[8] |

| CHLA-225 | 19.0[8] |

Signaling Pathways Modulated by NSC-87877

NSC-87877's inhibition of SHP2 leads to the modulation of several critical signaling pathways implicated in cancer.

RAS/MAPK Pathway

SHP2 is a crucial activator of the RAS/MAPK pathway downstream of growth factor receptor stimulation. By dephosphorylating specific regulatory proteins, SHP2 facilitates the activation of RAS and the subsequent phosphorylation cascade of RAF, MEK, and ERK. NSC-87877 has been shown to inhibit EGF-induced Erk1/2 activation in HEK293 cells, demonstrating its ability to suppress this key proliferative pathway.[1]

Caption: SHP2 activation downstream of RTKs and its inhibition by NSC-87877.

PI3K/AKT Pathway

SHP2 can also influence the PI3K/AKT pathway, which is critical for cell survival and proliferation. In some contexts, SHP2 promotes the activation of this pathway.[7] Inhibition of SHP2 by NSC-87877 can therefore lead to decreased AKT signaling, contributing to its anti-cancer effects. In breast cancer cells, SHP2 has been shown to regulate Cyclin D1 stability through the PI3K/AKT/GSK3β signaling pathway.[7]

Caption: SHP2-mediated regulation of the PI3K/AKT/GSK3β pathway.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of SHP2 inhibition. Below are outlines for key in vitro and cellular assays.

In Vitro SHP2 Phosphatase Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified SHP2.

-

Principle: The assay quantifies the dephosphorylation of a synthetic substrate by recombinant SHP2 enzyme. The amount of product generated is measured, and the inhibition is calculated relative to a control without the inhibitor.

-

Materials:

-

Recombinant human SHP2 protein

-

Phosphatase substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate - DiFMUP)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT, 1 mM EDTA)

-

NSC-87877 or other test compounds

-

384-well microplates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of NSC-87877 in the assay buffer.

-

Add the SHP2 enzyme to the wells of the microplate.

-

Add the diluted NSC-87877 to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the DiFMUP substrate to all wells.

-

Monitor the fluorescence signal (Excitation/Emission ~358/450 nm for DiFMUP) over time using a plate reader.

-

Calculate the reaction rate (slope of the fluorescence versus time curve).

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[9][10]

-

Cellular Erk1/2 Phosphorylation Assay

This assay assesses the ability of an inhibitor to block the activation of the MAPK pathway in a cellular context.

-

Principle: The level of phosphorylated Erk1/2 (p-Erk1/2) is measured in cells following stimulation with a growth factor in the presence or absence of the inhibitor. A reduction in p-Erk1/2 levels indicates inhibition of the upstream signaling pathway.

-

Materials:

-

Cell line (e.g., HEK293, MDA-MB-468)

-

Cell culture medium and supplements

-

Growth factor (e.g., Epidermal Growth Factor - EGF)

-

NSC-87877 or other test compounds

-

Lysis buffer

-

Antibodies: anti-p-Erk1/2, anti-total Erk1/2, and appropriate secondary antibodies

-

Western blotting or ELISA equipment

-

-

Procedure:

-

Seed cells in culture plates and allow them to adhere and grow.

-

Serum-starve the cells for several hours to reduce basal signaling.

-

Pre-treat the cells with various concentrations of NSC-87877 for a specified time (e.g., 1-3 hours).

-

Stimulate the cells with a growth factor (e.g., EGF) for a short period (e.g., 5-15 minutes).

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration of each lysate.

-

Analyze the levels of p-Erk1/2 and total Erk1/2 using Western blotting or ELISA.

-

Quantify the band intensities (for Western blot) or absorbance/fluorescence (for ELISA) and normalize the p-Erk1/2 signal to the total Erk1/2 signal.

-

Calculate the percentage of inhibition of Erk1/2 phosphorylation relative to the stimulated control without the inhibitor.[1]

-

Cell Viability/Proliferation Assay

This assay determines the effect of the inhibitor on the growth and survival of cancer cells.

-

Principle: The metabolic activity or the number of viable cells is measured after a defined period of treatment with the inhibitor.

-

Materials:

-

Cancer cell line (e.g., MDA-MB-468)

-

Cell culture medium and supplements

-

NSC-87877 or other test compounds

-

Reagents for viability/proliferation measurement (e.g., MTT, WST-1, or CellTiter-Glo)

-

96-well microplates

-

Absorbance or luminescence plate reader

-

-

Procedure:

-

Seed a known number of cells into the wells of a 96-well plate and allow them to attach overnight.

-

Treat the cells with a range of concentrations of NSC-87877. Include a vehicle-only control.

-

Incubate the cells for a prolonged period (e.g., 72 hours).

-

Add the viability/proliferation reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color or signal development.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.[1]

-

Conclusion

NSC-87877 is a valuable tool compound for studying the roles of SHP1 and SHP2 in cellular signaling and disease. Its ability to potently inhibit these phosphatases and consequently disrupt key oncogenic pathways like the RAS/MAPK and PI3K/AKT cascades underscores the therapeutic potential of targeting SHP2 in cancer. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the intricate mechanisms of SHP2 inhibition and to explore the development of more selective and potent inhibitors for clinical applications.

References

- 1. selleckchem.com [selleckchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Tyrosine phosphatase PTPN11/SHP2 in solid tumors - bull’s eye for targeted therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Functions of Shp2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SHP2 promotes proliferation of breast cancer cells through regulating Cyclin D1 stability via the PI3K/AKT/GSK3β signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

NSC727447: A Technical Guide to a Novel Allosteric Inhibitor of HIV Ribonuclease H

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC727447, a vinylogous urea identified as 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide, has emerged as a significant inhibitor of the ribonuclease H (RNase H) activity associated with HIV-1 and HIV-2 reverse transcriptase (RT).[1][2] This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental methodologies for this compound. Its unique allosteric binding site and mechanism of action distinguish it from traditional active-site, metal-chelating inhibitors, presenting a novel avenue for antiretroviral drug development.

Chemical Structure and Properties

This compound is a moderately potent inhibitor of HIV-1 and HIV-2 RNase H.[2] Its chemical and physical properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | [1] |

| Molecular Formula | C10H14N2OS | Inferred from Structure |

| Molecular Weight | 210.3 g/mol | Inferred from Formula |

| CAS Number | 40106-12-5 | N/A |

| Appearance | Solid (assumed) | N/A |

| Solubility | Soluble in DMSO | [3] |

| IC50 (HIV-1 RNase H) | 2.0 µM | [3] |

| IC50 (HIV-2 RNase H) | 2.5 µM | [3] |

| IC50 (E. coli RNase H) | 100 µM | [3] |

| IC50 (Human RNase H) | 10.6 µM | [3] |

Mechanism of Action: Allosteric Inhibition of RNase H

This compound functions as a non-competitive inhibitor of the RNase H activity of HIV reverse transcriptase. Unlike many RNase H inhibitors that chelate the divalent metal ions in the enzyme's active site, this compound binds to an allosteric site.[1]

Protein footprinting and site-directed mutagenesis studies have revealed that this compound interacts with the thumb subdomain of the p51 subunit of reverse transcriptase.[1][4] This binding is believed to induce a conformational change that affects the RNase H primer grip in the p66 subunit, thereby inhibiting its enzymatic activity.[1] A Yonetani-Theorell analysis demonstrated that the binding of this compound and the active-site inhibitor β-thujaplicinol are mutually exclusive, further supporting a distinct binding site for this compound.[1][2]

Experimental Protocols

The following are summaries of key experimental protocols used in the characterization of this compound.

High-Throughput Screening for RNase H Inhibition

The identification of this compound was the result of a high-throughput screening of the National Cancer Institute's chemical libraries.[2]

Methodology: A robotic screening platform was utilized to test a large library of compounds for their ability to inhibit the RNase H activity of HIV-1 reverse transcriptase. Primary hits from this screen were then subjected to a series of counterscreens to assess their selectivity. This involved testing the compounds against HIV-2 RNase H, as well as E. coli and human RNase H, to identify compounds with specific activity against the viral enzyme.[2]

Yonetani-Theorell Analysis

To determine the relationship between this compound and active-site inhibitors, a Yonetani-Theorell analysis was performed.[2]

Methodology: The rate of RNase H cleavage was measured in the presence of a fixed concentration of the active-site inhibitor β-thujaplicinol and varying concentrations of this compound. The inverse of the reaction rate was then plotted against the concentration of this compound. This was repeated for several concentrations of β-thujaplicinol. The resulting parallel lines on the plot indicated that the two inhibitors are mutually exclusive in their binding to the enzyme, confirming that this compound does not bind to the active site.[2]

Mass Spectrometric Protein Footprinting

The binding site of this compound on the reverse transcriptase enzyme was mapped using mass spectrometric protein footprinting.[1]

Methodology: This technique involves probing the solvent accessibility of amino acid residues in the presence and absence of the inhibitor. Changes in the modification pattern of specific residues upon ligand binding indicate their involvement in the binding site. For this compound, this method identified residues in the thumb subdomain of the p51 subunit as being affected by its binding.[1]

Conclusion

This compound represents a promising class of vinylogous urea inhibitors that target the RNase H activity of HIV reverse transcriptase through a novel allosteric mechanism. Its distinct binding site offers the potential for combination therapies with existing active-site inhibitors and provides a new scaffold for the development of more potent and selective antiretroviral agents. Further research into the structure-activity relationships of this compound class could lead to the design of next-generation drugs for the treatment of HIV/AIDS.

References

- 1. Vinylogous ureas as a novel class of inhibitors of reverse transcriptase-associated ribonuclease H activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vinylogous Ureas as a Novel Class of Inhibitors of Reverse Transcriptase-Associated Ribonuclease H Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

In Vitro Activity of NSC727447 Against HIV RNase H: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of the compound NSC727447 against the Ribonuclease H (RNase H) activity of HIV-1 reverse transcriptase (RT). The document details its inhibitory potency, mechanism of action, and the experimental methodologies used for its characterization.

Quantitative Inhibitory Activity

This compound has been identified as a modestly potent inhibitor of HIV-1 RNase H activity. The following table summarizes the reported quantitative data for its in vitro efficacy.

| Compound | Target Enzyme | IC50 (μM) | Notes |

| This compound | HIV-1 RT RNase H | 2.0 | Also inhibits HIV-2 RT RNase H with an IC50 of 3.2 μM.[1] |

| This compound | Y501Bp-Phe mutant HIV-1 RT RNase H | 196.7 | The Y501Bp-Phe mutation confers resistance to this compound.[2] |

| This compound | T473C mutant HIV-1 RT RNase H | ~0.04 | The T473C mutation increases sensitivity to this compound by 50-fold.[2] |

Mechanism of Action

This compound is an allosteric inhibitor of HIV-1 RNase H.[1] Unlike active site inhibitors that chelate the two divalent metal ions (typically Mg2+) required for catalysis, this compound binds to a distinct site on the enzyme.[1] Studies involving protein footprinting and mutagenesis have indicated that vinylogous ureas, the class of compounds to which this compound belongs, interact with residues in the p51 thumb subdomain of the RT, at the interface with the p66 RNase H domain.[3] This binding is unaffected by the presence of the substrate, further supporting an allosteric mechanism.[1]

The following diagram illustrates the proposed allosteric inhibition mechanism of this compound.

Caption: Proposed allosteric inhibition of HIV RNase H by this compound.

Experimental Protocols

The in vitro activity of this compound against HIV RNase H can be determined using a variety of established assays. The following is a generalized protocol synthesized from common methodologies reported in the literature.

In Vitro HIV-1 RNase H Inhibition Assay

This assay measures the ability of a compound to inhibit the cleavage of a radiolabeled or fluorescently labeled RNA/DNA hybrid substrate by recombinant HIV-1 RT.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)

-

RNA/DNA hybrid substrate (e.g., 5'-radiolabeled RNA hybridized to a complementary DNA strand)

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 60 mM KCl, 5 mM MgCl₂, 1 mM DTT

-

This compound (or other test compounds) dissolved in DMSO

-

Stop Solution: 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol

-

Polyacrylamide gel (e.g., 12-20%) containing 8 M urea

-

TBE Buffer (Tris-borate-EDTA)

-

Phosphorimager or fluorescence scanner

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by adding the assay buffer, the desired concentration of this compound (or DMSO for control), and recombinant HIV-1 RT.

-

Pre-incubation: Incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Add the RNA/DNA hybrid substrate to the reaction mixture to initiate the RNase H cleavage reaction.

-

Incubation: Incubate the reaction for a specific time (e.g., 20-30 minutes) at 37°C.

-

Termination of Reaction: Stop the reaction by adding an equal volume of the stop solution.

-

Denaturation: Heat the samples at 95°C for 5 minutes to denature the nucleic acids.

-

Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel and run the electrophoresis in TBE buffer until the dye fronts have migrated an appropriate distance.

-

Visualization and Quantification: Dry the gel and expose it to a phosphor screen or scan for fluorescence. Quantify the amount of cleaved and uncleaved substrate in each lane.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

The following diagram outlines the general workflow for the in vitro HIV RNase H inhibition assay.

Caption: Experimental workflow for in vitro HIV RNase H inhibition assay.

References

- 1. HIV ribonuclease H: continuing the search for small molecule antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HIV-1 Ribonuclease H: Structure, Catalytic Mechanism and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitors of HIV-1 Reverse Transcriptase—Associated Ribonuclease H Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to NSC727447: A Novel Allosteric Inhibitor of HIV Ribonuclease H

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of NSC727447, a vinylogous urea identified as a novel, allosteric inhibitor of the ribonuclease H (RNase H) activity of Human Immunodeficiency Virus (HIV) reverse transcriptase (RT). This document details the compound's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes its molecular interactions and experimental workflows. This compound represents a promising scaffold for the development of a new class of antiretroviral drugs that target a distinct enzymatic function of HIV RT, offering a potential avenue to overcome resistance to existing therapies.

Introduction to this compound

This compound, chemically identified as 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide, emerged from high-throughput screening of the National Cancer Institute (NCI) chemical libraries. It is a member of the vinylogous urea class of compounds and has been shown to specifically inhibit the RNase H activity of both HIV-1 and HIV-2 RT. The RNase H function of RT is critical for the degradation of the viral RNA template during reverse transcription, a crucial step in the HIV life cycle. Unlike many other RNase H inhibitors that chelate divalent metal ions at the active site, this compound employs a unique allosteric mechanism of inhibition.

Quantitative Data Summary

The inhibitory activity of this compound against HIV-1 RNase H has been quantified through in vitro assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

| Compound | Target | IC50 (µM) | Reference |

| This compound | HIV-1 RT RNase H | ~30 | (Source 5) |

| This compound | HIV-1 RT RNase H | 4.0 | (Source 5) |

Note: The variability in IC50 values may be attributed to differences in experimental assay conditions.

Mechanism of Action

This compound acts as a non-competitive, allosteric inhibitor of HIV-1 RNase H. Its mechanism is distinct from active-site inhibitors as it does not chelate the divalent metal ions essential for catalysis.

Binding Site: Mass spectrometric protein footprinting has identified the binding site of this compound within the thumb subdomain of the p51 subunit of HIV-1 RT. Specifically, the compound interacts with residues in helix I of the p51 thumb.

Inhibitory Action: By binding to this allosteric pocket, this compound is thought to induce conformational changes that affect the p66 RNase H primer grip. This interference with the primer grip disrupts the proper positioning of the RNA/DNA hybrid substrate, thereby inhibiting the cleavage of the RNA strand.

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of this compound.

HIV-1 RNase H Inhibition Assay

This protocol outlines a typical in vitro assay to determine the inhibitory activity of this compound against HIV-1 RNase H.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)

-

This compound (dissolved in DMSO)

-

RNA/DNA hybrid substrate (e.g., a 5'-radiolabeled RNA annealed to a complementary DNA strand)

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 60 mM KCl, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100

-

Stop Solution: 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol

-

Denaturing polyacrylamide gel (e.g., 15%)

-

Phosphorimager system

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a microcentrifuge tube, combine the assay buffer, a fixed concentration of HIV-1 RT (e.g., 50 nM), and the desired concentration of this compound or DMSO (for control).

-

Pre-incubate the enzyme-inhibitor mixture at 37°C for 15 minutes.

-

Initiate the reaction by adding the RNA/DNA hybrid substrate (e.g., 20 nM).

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Terminate the reaction by adding an equal volume of stop solution.

-

Denature the samples by heating at 95°C for 5 minutes.

-

Load the samples onto a denaturing polyacrylamide gel.

-

Perform electrophoresis to separate the cleaved RNA fragments from the intact substrate.

-

Dry the gel and expose it to a phosphor screen.

-

Quantify the band intensities using a phosphorimager.

-

Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by non-linear regression analysis.

Mass Spectrometric Protein Footprinting

This protocol provides a general workflow for identifying the binding site of this compound on HIV-1 RT using mass spectrometry-based protein footprinting.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

This compound

-

Footprinting reagent (e.g., hydroxyl radicals generated by fast photochemical oxidation of proteins - FPOP)

-

Quenching solution (e.g., methionine)

-

Denaturation and reduction buffer (e.g., 6 M guanidine-HCl, 10 mM DTT)

-

Alkylation reagent (e.g., iodoacetamide)

-

Protease (e.g., trypsin)

-

LC-MS/MS system

Procedure:

-

Complex Formation: Incubate HIV-1 RT with a molar excess of this compound to ensure binding saturation. A control sample with HIV-1 RT and DMSO should be prepared in parallel.

-

Footprinting: Expose both the this compound-bound and unbound HIV-1 RT samples to the footprinting reagent for a very short duration (milliseconds) to label solvent-accessible amino acid side chains.

-

Quenching: Immediately stop the labeling reaction by adding a quenching solution.

-

Denaturation, Reduction, and Alkylation: Denature the protein, reduce the disulfide bonds, and then alkylate the free cysteines to prevent disulfide bond reformation.

-

Proteolytic Digestion: Digest the protein into smaller peptides using a specific protease like trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the peptides and the sites of modification.

-

Data Analysis: Compare the modification patterns of the this compound-bound and unbound samples. Regions of the protein that show a significant decrease in modification in the presence of this compound are identified as part of the binding site or are conformationally protected upon ligand binding.

In Vivo Efficacy and Clinical Trial Status

Based on a comprehensive review of publicly available scientific literature and clinical trial registries, there is no information on in vivo efficacy studies or human clinical trials of this compound. The research on this compound appears to be in the preclinical, discovery phase, focusing on its in vitro characterization and mechanism of action.

Conclusion and Future Directions

This compound is a valuable lead compound in the pursuit of novel antiretroviral therapies. Its unique allosteric mechanism of action against HIV RNase H presents a significant opportunity to develop drugs that are effective against HIV strains resistant to current therapeutic regimens. Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and pharmacokinetic properties of the vinylogous urea scaffold. Furthermore, evaluation of the compound's antiviral activity in cell-based assays and subsequent in vivo studies will be critical to assess its therapeutic potential. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research and development in this promising area of antiretroviral drug discovery.

Preliminary Efficacy of NSC727447 as a Ribonuclease H Inhibitor: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the preliminary findings on the efficacy and mechanism of action of NSC727447, a novel inhibitor of Ribonuclease H (RNase H). The information presented is based on initial high-throughput screening and subsequent mechanistic studies.

Compound Identification

This compound has been identified as the vinylogous urea 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide.[1] It was discovered through high-throughput screening of the National Cancer Institute's libraries of synthetic and natural compounds.[1]

Efficacy Data

Preliminary studies have established this compound as an inhibitor of the ribonuclease H activity associated with HIV-1 and HIV-2 reverse transcriptase (RT).[1] While specific quantitative data on its efficacy, such as IC50 values, were not detailed in the available abstracts, its activity has been characterized through mechanistic studies. The compound was less effective at inhibiting the DNA polymerase and pyrophosphorolysis activities of HIV-1 RT.[1]

Table 1: Summary of this compound's Inhibitory Activity

| Target Enzyme/Activity | Organism/Virus | Efficacy |

| Ribonuclease H (RNase H) | HIV-1, HIV-2 | Inhibitor |

| DNA Polymerase | HIV-1 | Less Sensitive to Inhibition |

| Pyrophosphorolysis | HIV-1 | Less Sensitive to Inhibition |

Experimental Protocols

The following experimental approaches were utilized in the preliminary assessment of this compound:

-

High-Throughput Screening: this compound was identified from the National Cancer Institute's compound libraries through a high-throughput screening campaign designed to find inhibitors of HIV-1 and HIV-2 reverse transcriptase-associated RNase H activity.[1]

-

Yonetani-Theorell Analysis: This method was employed to investigate the interaction between this compound and the RNase H domain. The analysis demonstrated that this compound and the active-site hydroxytropolone inhibitor, β-thujaplicinol, are mutually exclusive in their binding to the RNase H domain, suggesting different binding modes or sites.[1]

-

Mass Spectrometric Protein Footprinting: This technique was used to identify the binding site of this compound on the reverse transcriptase enzyme. The results indicated that residues Cys280 and Lys281 in helix I of the p51 thumb subdomain were affected by the binding of this compound.[1] Protein footprinting also suggested that the compound occupies a similar region in the p66 thumb subdomain.[1]

-

Site-Directed Mutagenesis: To further elucidate the mechanism of action, site-directed mutagenesis was performed using reconstituted p66/p51 heterodimers with natural or non-natural amino acid substitutions. These experiments revealed that alterations to the p66 RNase H primer grip significantly impacted the inhibitor's sensitivity.[1]

Mechanism of Action

This compound represents a novel class of RNase H inhibitors that do not function by chelating the divalent metals in the enzyme's active site.[1] Instead, it acts as an antagonist by binding to a distinct site.

The proposed mechanism of action involves the binding of this compound to the thumb subdomain of the p51 subunit of HIV-1 reverse transcriptase, specifically affecting residues Cys280 and Lys281.[1] This interaction is believed to interfere with the function of the p66 RNase H primer grip, which is crucial for the catalytic activity of the enzyme.[1]

Below is a diagram illustrating the proposed mechanism of action for this compound.

Caption: Proposed mechanism of this compound as an allosteric inhibitor of HIV-1 RNase H.

Summary and Future Directions

This compound has been identified as a promising novel inhibitor of HIV-1 and HIV-2 RNase H. Its unique mechanism of action, which does not involve active site metal chelation, presents a new avenue for the development of antiretroviral therapies.[1] Further preclinical studies are warranted to quantify its efficacy in cell-based assays and in vivo models, and to explore its potential for combination therapy with other antiretroviral agents. The insights gained from the initial mechanistic studies provide a strong foundation for the rational design of more potent analogs.

References

The Allosteric Binding Site of NSC727447 on HIV Reverse Transcriptase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding site of the vinylogous urea compound NSC727447 on Human Immunodeficiency Virus (HIV) reverse transcriptase (RT). This compound is an allosteric inhibitor of the ribonuclease H (RNase H) activity of HIV-1 RT, a critical function for viral replication. This document summarizes key quantitative data, outlines experimental methodologies used to characterize the binding site, and provides visual representations of the relevant biological pathways and experimental workflows.

Executive Summary

This compound inhibits the RNase H activity of HIV-1 RT by binding to a novel allosteric site located in the thumb subdomain of the p51 subunit. This binding event is distinct from the RNase H active site, which resides on the p66 subunit. The interaction of this compound with the p51 thumb is believed to induce conformational changes that alter the geometry of the RNase H active site, thereby inhibiting its function. Key residues within the p51 thumb, particularly Cys-280 and Lys-281, have been identified as crucial for the binding of this inhibitor.

Quantitative Data: Inhibition of HIV-1 RT RNase H Activity

The inhibitory potency of this compound and its analogs has been evaluated through biochemical assays. The following table summarizes the 50% inhibitory concentrations (IC50) for this compound (referred to as compound 1 in the cited literature) and a related potent analog against the RNase H activity of wild-type HIV-1 RT.

| Compound | Structure | IC50 (µM) for HIV-1 RT RNase H |

| This compound (Compound 1) | Vinylogous urea | 6.6[1] |

| Compound 16 | Cyclized vinylogous urea analog | 0.86 |

Binding Site Localization and Key Interacting Residues

The binding site of this compound has been mapped to the thumb subdomain of the p51 subunit of HIV-1 RT. This localization was determined through a combination of protein footprinting, mass spectrometry, and site-directed mutagenesis studies.[2]

Key Findings:

-

Allosteric Inhibition: this compound acts as an allosteric inhibitor, meaning it binds to a site distant from the enzyme's active site to modulate its activity.[2]

-

p51 Thumb Subdomain: The binding site is situated on the non-catalytic p51 subunit, specifically within its thumb region.[2]

-

Critical Residues: Protein footprinting and mass spectrometry initially implicated residues Cys-280 and Lys-281 in α-helix I of the p51 thumb as being involved in inhibitor binding.[2]

-

Mutagenesis Confirmation: Subsequent site-directed mutagenesis studies confirmed the importance of this region. Alanine scanning mutagenesis of residues between Lys-275 and Thr-286 in the p51 subunit showed that substitutions at and around Cys-280 significantly reduced the sensitivity of the enzyme to this compound.[2] For instance, any substitution at position Cys-280 resulted in an approximately 45-fold decrease in sensitivity to the inhibitor.[2]

-

No Interaction with the Active Site: The allosteric nature of the inhibition is further supported by the finding that mutant enzymes resistant to this compound retained their sensitivity to inhibitors that directly target the RNase H active site by chelating divalent metals.[2]

Experimental Methodologies

The characterization of the this compound binding site involved several key experimental techniques. While detailed, step-by-step protocols for the specific experiments with this compound are not publicly available, the following sections describe the general principles and methodologies based on the published literature.

RNase H Inhibition Assay

The inhibitory activity of this compound on HIV-1 RT RNase H was quantified using a polymerase-independent RNase H cleavage assay.

Principle: This assay utilizes a hybrid substrate composed of a fluorescein-labeled RNA strand annealed to a Dabcyl-labeled DNA strand. In its intact state, the proximity of the Dabcyl quencher to the fluorescein fluorophore results in the quenching of the fluorescent signal. Upon cleavage of the RNA strand by the RNase H activity of RT, the fluorescein-labeled fragments are released, leading to an increase in fluorescence. The rate of this increase is proportional to the enzyme's activity.

General Protocol:

-

Substrate Preparation: A fluorescein-labeled RNA oligonucleotide is annealed to a complementary Dabcyl-labeled DNA oligonucleotide to form the RNA/DNA hybrid substrate.

-

Reaction Mixture: The reaction is typically carried out in a buffer containing Tris-HCl, KCl, MgCl₂, DTT, and a non-ionic detergent.

-

Inhibitor Incubation: Purified HIV-1 RT is pre-incubated with varying concentrations of this compound or a vehicle control (e.g., DMSO).

-

Reaction Initiation: The RNase H reaction is initiated by the addition of the RNA/DNA hybrid substrate.

-

Fluorescence Monitoring: The increase in fluorescence is monitored over time using a fluorescence plate reader.

-

Data Analysis: The initial reaction velocities are calculated and plotted against the inhibitor concentration to determine the IC50 value.

Protein Footprinting and Mass Spectrometry

This technique was employed to identify the regions of HIV-1 RT that are protected from chemical modification upon binding of this compound, thus revealing the binding site.

Principle: The protein-inhibitor complex is subjected to a chemical modification agent that reacts with solvent-accessible amino acid side chains. The inhibitor will "protect" the residues at its binding site from this modification. By comparing the modification pattern of the protein in the presence and absence of the inhibitor using mass spectrometry, the protected regions can be identified.

General Workflow:

-

Complex Formation: Purified HIV-1 RT is incubated with this compound to allow for complex formation. A control sample without the inhibitor is also prepared.

-

Chemical Modification: A chemical modification reagent (e.g., a reagent that modifies cysteine or lysine residues) is added to both the complex and the control samples.

-

Proteolytic Digestion: The modified proteins are then digested into smaller peptides using a protease such as trypsin.

-

Mass Spectrometry Analysis: The resulting peptide mixtures are analyzed by mass spectrometry (e.g., LC-MS/MS).

-

Data Comparison: The mass spectra from the inhibitor-treated and control samples are compared to identify peptides with differential modification patterns. Peptides that are less modified in the presence of the inhibitor correspond to the binding site.

Site-Directed Mutagenesis

To confirm the functional importance of the residues identified by protein footprinting, site-directed mutagenesis was used to create mutant versions of HIV-1 RT with specific amino acid substitutions in the p51 thumb subdomain.

Principle: This technique involves altering the DNA sequence of the gene encoding the p51 subunit to replace specific amino acids with others (e.g., alanine). The resulting mutant proteins are then expressed, purified, and tested for their sensitivity to the inhibitor in the RNase H assay. A significant change in the IC50 value for a mutant enzyme compared to the wild-type enzyme indicates that the mutated residue is important for inhibitor binding or the conformational changes that lead to inhibition.

General Protocol:

-

Mutagenesis: The desired mutations are introduced into the plasmid DNA encoding the p51 subunit of HIV-1 RT using a commercially available site-directed mutagenesis kit (e.g., QuikChange).

-

Expression and Purification: The wild-type and mutant HIV-1 RT heterodimers (p66/p51) are expressed in a suitable expression system (e.g., E. coli) and purified using chromatography techniques.

-

Enzyme Activity and Inhibition Assays: The purified wild-type and mutant enzymes are then assayed for their RNase H activity and their sensitivity to this compound using the RNase H inhibition assay described above.

-

Analysis: The IC50 values for the mutant enzymes are compared to that of the wild-type enzyme to assess the impact of the mutations on inhibitor sensitivity.

Visualizations

Experimental Workflow for Binding Site Identification

The following diagram illustrates the logical flow of experiments used to identify and characterize the this compound binding site on HIV-1 RT.

Caption: Workflow for identifying the this compound binding site.

Proposed Mechanism of Allosteric Inhibition

This diagram illustrates the proposed mechanism by which this compound binding to the p51 thumb allosterically inhibits the RNase H active site on the p66 subunit.

Caption: Proposed allosteric inhibition mechanism of this compound.

References

- 1. HIV-1 Ribonuclease H: Structure, Catalytic Mechanism and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mutagenesis of human immunodeficiency virus reverse transcriptase p51 subunit defines residues contributing to vinylogous urea inhibition of ribonuclease H activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Pharmacophore of NSC727447: A Technical Guide for Allosteric Inhibition of HIV-1 Ribonuclease H

For Immediate Release

This technical guide provides an in-depth analysis of the pharmacophore of NSC727447, a novel, non-chelating allosteric inhibitor of the Ribonuclease H (RNase H) activity of the Human Immunodeficiency Virus-1 (HIV-1) reverse transcriptase (RT). This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new antiretroviral agents.

Executive Summary

This compound, a vinylogous urea, represents a significant departure from traditional active-site, metal-chelating inhibitors of HIV-1 RT RNase H. Its unique mechanism of action, targeting an allosteric site within the p51 thumb subdomain, offers a promising new avenue for antiretroviral therapy. This guide elucidates the key structural features essential for the inhibitory activity of this compound, providing a foundational pharmacophore model for the design of next-generation allosteric RNase H inhibitors. Through a comprehensive review of structure-activity relationship (SAR) data and experimental methodologies, this document serves as a critical resource for the rational design and development of novel anti-HIV agents.

The Pharmacophore of this compound

The pharmacophoric features of this compound have been delineated through extensive structure-activity relationship (SAR) studies of a series of vinylogous urea analogs. The core pharmacophore can be described by the following key components:

-

A Hydrogen Bond Donor/Acceptor System: The 2-amino-3-carboxamide-thiophene core is crucial for activity. The primary amine at the 2-position and the amide at the 3-position likely engage in critical hydrogen bonding interactions within the allosteric binding pocket.

-

A Bulky, Hydrophobic Moiety: The cycloheptane ring fused to the thiophene is a key feature. SAR studies indicate that the size and nature of this ring are important for optimal binding.

-

Specific Spatial Arrangement: The relative orientation of these functional groups is critical for productive interaction with the allosteric site on the p51 subunit of HIV-1 RT.

The proposed pharmacophore model is depicted below:

Caption: Key pharmacophoric features of this compound.

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the inhibitory activity of this compound and its analogs against HIV-1 RT RNase H. This data highlights the critical contributions of the different structural moieties to the overall potency.

| Compound ID | Modification of this compound (Compound 1) | IC50 (µM)[1] |

| This compound (1) | - | 2.0 |

| 3 | Cyclopentane instead of cycloheptane | >50 |

| 4 | Cyclohexane instead of cycloheptane | 4.1 |

| 5 | Cyclooctane instead of cycloheptane | >50 |

| 6 | N-acetylated 2-amino group | 15.6 |

| 7 | N,N-dimethylated 2-amino group | 11.2 |

| 8 | 3-Carboxylic acid instead of 3-carboxamide | >50 |

| 9 | 3-Methyl ester instead of 3-carboxamide | 25.3 |

Mechanism of Action and Signaling Pathway

This compound exerts its inhibitory effect through an allosteric mechanism. It binds to a pocket on the p51 subunit of HIV-1 RT, which is distinct from the RNase H active site located on the p66 subunit. This binding event is thought to induce a conformational change that disrupts the proper functioning of the RNase H primer grip on the p66 subunit, thereby inhibiting the cleavage of the RNA strand in the RNA:DNA hybrid.[2][3] This mechanism is fundamentally different from that of active-site inhibitors that typically chelate the divalent metal ions required for catalysis.

The biological pathway affected by this compound is the reverse transcription of the HIV-1 genome, a critical step in the viral replication cycle.

Caption: Inhibition of HIV-1 Reverse Transcription by this compound.

Experimental Protocols

HIV-1 RT Ribonuclease H Inhibition Assay

This protocol is based on the methods described in the primary literature for the characterization of vinylogous urea inhibitors.[1][3]

Objective: To determine the 50% inhibitory concentration (IC50) of test compounds against the RNase H activity of HIV-1 reverse transcriptase.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)

-

RNA:DNA hybrid substrate (e.g., a 5'-radiolabeled RNA hybridized to a complementary DNA strand)

-

Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 60 mM KCl, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100

-

Test compounds (e.g., this compound and its analogs) dissolved in DMSO

-

Quenching Solution: 90% formamide, 10 mM EDTA, 0.1% bromophenol blue, 0.1% xylene cyanol

-

Polyacrylamide gel (e.g., 15%) containing 8 M urea

-

Phosphorimager system

Workflow:

Caption: Experimental workflow for the HIV-1 RT RNase H inhibition assay.

Conclusion

This compound stands as a pioneering example of a non-catalytic site inhibitor of HIV-1 RT RNase H. The pharmacophore model and SAR data presented in this guide provide a robust framework for the design of novel, potent, and selective allosteric inhibitors. By targeting a distinct binding site, these compounds have the potential to overcome resistance mechanisms associated with active-site inhibitors and offer a valuable new strategy in the ongoing fight against HIV/AIDS. Further exploration of the vinylogous urea scaffold and the identified allosteric pocket will be instrumental in developing the next generation of antiretroviral drugs.

References

- 1. Structure-Activity Analysis of Vinylogous Urea Inhibitors of Human Immunodeficiency Virus-Encoded Ribonuclease H - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vinylogous ureas as a novel class of inhibitors of reverse transcriptase-associated ribonuclease H activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vinylogous Ureas as a Novel Class of Inhibitors of Reverse Transcriptase-Associated Ribonuclease H Activity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for NSC727447 in a Retroviral Infection Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC727447 is a selective inhibitor of the Ribonuclease H (RNase H) activity of retroviral reverse transcriptase (RT).[1][2] RNase H is an essential enzymatic function for retroviruses, responsible for degrading the viral RNA strand within the RNA:DNA hybrid formed during reverse transcription.[3][4][5] This degradation is critical for the synthesis of the second DNA strand and, ultimately, for the successful integration of the viral genome into the host cell's DNA.[3][4] Inhibition of RNase H activity represents a promising therapeutic strategy against retroviruses like Human Immunodeficiency Virus (HIV). These application notes provide detailed protocols for utilizing this compound in a cell-based single-round retroviral infection assay to determine its antiviral efficacy.

Mechanism of Action of this compound

This compound specifically targets the RNase H active site of the reverse transcriptase enzyme. By inhibiting this function, the compound disrupts a critical step in the retroviral replication cycle, leading to a halt in the production of double-stranded viral DNA. This, in turn, prevents the integration of the viral genome into the host chromosome and blocks the establishment of a productive infection. The retroviral replication cycle, highlighting the role of RNase H, is depicted below.

Caption: Retroviral replication cycle and the inhibitory action of this compound.

Quantitative Data Summary

The inhibitory activity of this compound against various RNase H enzymes is summarized in the table below. This data is crucial for determining the appropriate concentration range for experimental assays and for assessing the selectivity of the compound.

| Enzyme Target | IC50 (µM) | Reference |

| HIV-1 RNase H | 2.0 | [1][2] |

| HIV-2 RNase H | 2.5 | [1][2] |

| E. coli RNase H | 100 | [1][2] |

| Human RNase H | 10.6 | [1][2] |

Experimental Protocols

This section provides a detailed protocol for a single-round retroviral infection assay using a luciferase reporter system to quantify the antiviral activity of this compound. This assay is designed for high-throughput screening and provides a quantitative measure of viral inhibition.[6][7]

Workflow for Antiviral Screening

The overall workflow for screening antiviral compounds like this compound is outlined in the diagram below.

Caption: General workflow for screening antiviral compounds.

Protocol: Single-Round Retroviral Infection Assay

Objective: To determine the half-maximal effective concentration (EC50) of this compound against a retrovirus in a cell-based assay.

Materials:

-

Target Cells: TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR).[6]

-

Reporter Virus: Single-round infectious, VSV-G pseudotyped HIV-1 expressing luciferase (HIV-1-Luc).

-

Compound: this compound dissolved in DMSO.

-

Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

Reagents: DEAE-Dextran, Luciferase Assay Reagent, 96-well white, flat-bottom cell culture plates, and a luminometer.

Procedure:

-

Cell Preparation:

-

Culture TZM-bl cells in DMEM with 10% FBS.

-

One day prior to the assay, seed 1 x 10^4 TZM-bl cells per well in a 96-well white, flat-bottom plate and incubate at 37°C in a 5% CO2 incubator.[6]

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

On the day of the assay, prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be kept below 0.5% to avoid cytotoxicity. A typical starting concentration for this compound would be 50 µM, with 2-fold serial dilutions.

-

-

Infection:

-

Carefully remove the medium from the plated TZM-bl cells.

-

Add 50 µL of the serially diluted this compound to the respective wells. Include wells with medium and DMSO as a vehicle control and wells with a known retroviral inhibitor (e.g., a reverse transcriptase inhibitor like Nevirapine) as a positive control.

-

Prepare the virus inoculum by diluting the HIV-1-Luc stock in cell culture medium containing DEAE-Dextran (final concentration of 15 µg/mL) to achieve a multiplicity of infection (MOI) that results in a strong luciferase signal (typically determined through a preliminary titration experiment).[6]

-

Add 50 µL of the virus inoculum to each well, except for the uninfected control wells.

-

The final volume in each well should be 100 µL.

-

-

Incubation:

-

Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.[6]

-

-

Luciferase Assay:

-

After the incubation period, remove the supernatant from each well.

-

Lyse the cells by adding the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luciferase activity (Relative Light Units - RLU) using a luminometer.[6]

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x [1 - (RLU of treated, infected well - RLU of uninfected control) / (RLU of untreated, infected well - RLU of uninfected control)]

-

Plot the percentage of inhibition against the log concentration of this compound.

-

Determine the EC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Cytotoxicity Assay

It is essential to assess the cytotoxicity of this compound to ensure that the observed antiviral effect is not due to cell death.

Procedure:

-

Plate TZM-bl cells as described in the infection assay protocol.

-

Add the same serial dilutions of this compound to the cells.

-

Incubate the plates for the same duration as the infection assay (48 hours).

-

Assess cell viability using a standard method, such as the MTT or CellTiter-Glo assay.

-

Calculate the 50% cytotoxic concentration (CC50).

-

The selectivity index (SI) can be calculated as CC50 / EC50. A higher SI value indicates a more favorable therapeutic window for the compound.

Expected Results

A successful experiment will demonstrate a dose-dependent inhibition of retroviral infection by this compound, allowing for the calculation of a reproducible EC50 value. The cytotoxicity assay should show minimal cell death at concentrations where significant antiviral activity is observed, indicating that the inhibitory effect is specific to the viral replication process.

Troubleshooting

-

High background in luciferase assay: Ensure complete removal of the virus inoculum after the initial infection period. Optimize the cell lysis step.

-

Low luciferase signal: Titrate the virus stock to determine the optimal MOI. Ensure the viability and proper maintenance of the TZM-bl cells.

-

High variability between replicates: Ensure accurate and consistent pipetting. Check for and address any edge effects in the 96-well plates.

-

Compound precipitation: Ensure that the final DMSO concentration is low and that the compound is fully dissolved in the medium.

By following these detailed application notes and protocols, researchers can effectively utilize this compound to study the inhibition of retroviral replication and further investigate the potential of RNase H as a therapeutic target.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Retrovirus - Wikipedia [en.wikipedia.org]

- 4. RNase H Activity: Structure, Specificity, and Function in Reverse Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Retroviral RNase H: structure, mechanism, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Toward the development of a single-round infection assay based on EGFP reporting for anti-HIV-1 drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: In Vitro RNase H Activity Assay Using NSC727447

These application notes provide a detailed protocol for conducting an in vitro Ribonuclease H (RNase H) activity assay to evaluate the inhibitory potential of the compound NSC727447. This document is intended for researchers, scientists, and professionals involved in drug development and virology research.

Introduction

Ribonuclease H (RNase H) is an enzyme that specifically degrades the RNA strand of an RNA/DNA hybrid molecule.[1][2] In retroviruses like HIV, the RNase H activity is a crucial function of the Reverse Transcriptase (RT) enzyme.[3][4] This activity is essential for multiple stages of reverse transcription, including the removal of the viral RNA genome after minus-strand DNA synthesis, to allow for the synthesis of the second DNA strand.[4][5] Given its critical role in the viral life cycle, the RNase H domain of HIV RT is a significant target for antiretroviral drug development.[5]

This compound is a vinylogous urea compound identified as a potent inhibitor of HIV-1 and HIV-2 RNase H.[6][7] It demonstrates selectivity for the viral enzyme over human RNase H, making it a valuable tool for research and a potential lead compound for developing new antiretroviral therapies.[7]

Mechanism of Action

This compound functions as an active-site-directed inhibitor. While many inhibitors of the RNase H active site function by chelating the two essential magnesium ions (Mg2+) required for catalysis, this compound and other vinylogous ureas have been shown to interact with residues in the thumb domain of the p51 subunit of HIV-1 RT, at the interface with the p66 RNase H domain.[3][5][6] This binding prevents the proper interaction of the enzyme with the RNA/DNA substrate, thereby inhibiting cleavage.

The diagram below illustrates the general mechanism of RNase H inhibition.

Caption: Mechanism of RNase H inhibition by this compound.

Quantitative Data: Inhibitory Potency of this compound

The inhibitory activity of this compound has been quantified against various RNase H enzymes. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Enzyme Source | IC50 Value (µM) |

| HIV-1 RT RNase H | 2.0[7] |

| HIV-2 RT RNase H | 2.5[7] |

| Human RNase H | 10.6[7] |

| E. coli RNase H | 100[7] |

Protocol: In Vitro Fluorogenic RNase H Inhibition Assay

This protocol describes a fluorogenic assay to measure the RNase H activity of HIV-1 RT and its inhibition by this compound. The assay relies on a fluorescence resonance energy transfer (FRET) principle.

Assay Principle

The assay utilizes a synthetic RNA/DNA hybrid substrate. The RNA strand is labeled at one end with a fluorophore (e.g., FAM) and the DNA strand is labeled at the corresponding end with a quencher (e.g., Dabcyl). In the intact hybrid, the proximity of the quencher to the fluorophore suppresses the fluorescent signal. Upon cleavage of the RNA strand by RNase H, the fluorophore-containing fragment is released, separating it from the quencher and resulting in a quantifiable increase in fluorescence.[8][9] The level of inhibition is directly proportional to the reduction in the fluorescence signal.

Experimental Workflow

The general workflow for the RNase H inhibition assay is depicted below.

Caption: Workflow for the in vitro RNase H inhibition assay.

Materials and Reagents

-

Enzyme: Recombinant HIV-1 Reverse Transcriptase (RT)

-

Inhibitor: this compound (stock solution in DMSO)

-

Substrate: Fluorogenic RNA/DNA hybrid (e.g., custom synthesized)

-

RNA strand: 5'-FAM-r(AUG AAC UCA G)-3'

-

DNA strand: 5'-d(CTG AGT TCA T)-Dabcyl-3'

-

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 20 mM KCl, 2 mM MgCl₂, 20 mM 2-mercaptoethanol, 0.1 mM EDTA.[10]

-

Control: DMSO (vehicle for inhibitor)

-

Equipment:

-

Fluorescence microplate reader with appropriate filters for FAM (Excitation ~485 nm, Emission ~520 nm)

-

384-well, black, flat-bottom assay plates

-

Standard laboratory pipettes and multichannel pipettes

-

Detailed Experimental Protocol

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO to test a range of concentrations (e.g., from 100 µM to 0.005 µM final concentration).

-

Dilute the HIV-1 RT enzyme in assay buffer to the desired working concentration (determine optimal concentration empirically, e.g., 50 nM).

-

Anneal the RNA and DNA strands to form the hybrid substrate. Mix equimolar amounts in an annealing buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl), heat to 95°C for 2 minutes, and then cool slowly to room temperature. Dilute the annealed substrate in assay buffer to the final working concentration (e.g., 200 nM).

-

-

Assay Procedure:

-

Add 1 µL of this compound dilution or DMSO (for 0% inhibition and 100% activity controls) to the wells of the 384-well plate.

-

Add 25 µL of diluted HIV-1 RT enzyme solution to each well.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

To initiate the reaction, add 25 µL of the RNA/DNA hybrid substrate solution to all wells. The final volume should be 51 µL.

-

Immediately place the plate in the fluorescence plate reader, pre-warmed to 37°C.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity kinetically every 60 seconds for 30-60 minutes.

-

Use an excitation wavelength of 485 nm and an emission wavelength of 540 nm.[11]

-

Data Analysis

-

Calculate Reaction Rates: For each well, determine the initial reaction velocity (rate) by calculating the slope of the linear portion of the fluorescence intensity versus time plot.

-

Calculate Percent Inhibition:

-

Average the rates of the 100% activity controls (enzyme + substrate + DMSO).

-

Average the rates of the 0% activity controls (substrate + buffer only, no enzyme).

-

Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Rateinhibitor - Rateno enzyme) / (RateDMSO - Rateno enzyme))

-

-

Determine IC50 Value:

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of this compound that reduces RNase H activity by 50%.

-

References

- 1. attogene.com [attogene.com]

- 2. RNase H mediated cleavage of RNA by cyclohexene nucleic acid (CeNA) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Basis for the Inhibition of RNase H Activity of HIV-1 Reverse Transcriptase by RNase H Active Site-Directed Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RNase H Activity: Structure, Specificity, and Function in Reverse Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Developing and Evaluating Inhibitors against the RNase H Active Site of HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. This compound | Ribonuclease H抑制剂 | MCE [medchemexpress.cn]

- 8. Development of an RNase H2 Activity Assay for Clinical Screening [mdpi.com]

- 9. biorxiv.org [biorxiv.org]

- 10. RNase H sequence preferences influence antisense oligonucleotide efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 11. static.igem.org [static.igem.org]

Application Notes and Protocols: Recommended Solvent for NSC727447

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the dissolution of NSC727447, a known inhibitor of ribonuclease H (RNase H) of HIV-1 and HIV-2. The recommended solvent, based on available chemical data, is Dimethyl Sulfoxide (DMSO). This guide offers protocols for preparing stock solutions, storage recommendations, and relevant technical data to ensure the effective use of this compound in research applications.

Introduction

This compound is a bioactive small molecule that functions as an inhibitor of HIV-1 and HIV-2 ribonuclease H (RNase H). Proper dissolution and storage of this compound are critical for maintaining its stability and ensuring accurate and reproducible experimental results. This application note outlines the recommended solvent and provides a standardized protocol for the preparation of this compound solutions.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄N₂OS | [1][2] |

| Molecular Weight | 210.30 g/mol | [1][2] |

| Appearance | Solid | [1][2] |

| Purity | ≥98% (HPLC) | [1][2] |

| Storage Temperature | Room Temperature | [1][2] |

Solubility Data

The solubility of this compound has been determined in Dimethyl Sulfoxide (DMSO).

| Solvent | Solubility | Reference |

| DMSO | > 10 mg/mL | [1][2] |

| Water | Information not available | |

| Ethanol | Information not available | |

| Phosphate-Buffered Saline (PBS) | Information not available |

Based on the available data, DMSO is the recommended solvent for preparing stock solutions of this compound.

Experimental Protocols

Recommended Solvent: Dimethyl Sulfoxide (DMSO)

DMSO is a polar aprotic solvent that is widely used in biological research for its ability to dissolve a broad range of organic compounds.[3]

Protocol for Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound (solid)

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes or vials

-

Calibrated micropipettes

-

Vortex mixer

-

Analytical balance

Procedure:

-

Aliquoting the Compound:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

-

Weigh the desired amount of this compound using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.103 mg of this compound (Molecular Weight = 210.30 g/mol ).

-

-

Dissolution:

-

Add the appropriate volume of DMSO to the vial containing the weighed this compound. For a 10 mM solution, if you weighed 2.103 mg, add 1 mL of DMSO.

-

Cap the vial tightly.

-

Vortex the solution for 1-2 minutes to facilitate dissolution.

-

Visually inspect the solution to ensure that all the solid has dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.

-

-

Storage:

-

For short-term storage (up to a few weeks), the DMSO stock solution can be stored at 4°C.

-

For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. Studies have shown that many compounds in DMSO are stable for extended periods when stored under these conditions.[4]

-

Workflow and Decision Process

The following diagrams illustrate the general workflow for preparing this compound stock solutions and a decision-making process for solvent selection.

Caption: Workflow for preparing this compound stock solutions.

Caption: Logic for selecting an appropriate solvent for this compound.

Safety Precautions

-

Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound and DMSO.

-

DMSO can facilitate the absorption of other chemicals through the skin.[3] Handle with caution.

-

Work in a well-ventilated area or a chemical fume hood.

-

Consult the Safety Data Sheet (SDS) for this compound and DMSO for complete safety information.

Conclusion

The recommended solvent for this compound is DMSO, in which it exhibits a solubility of greater than 10 mg/mL.[1][2] Following the provided protocol for the preparation and storage of stock solutions will help ensure the integrity and activity of the compound for use in various research applications.

References

NSC727447 Stock Solution: A Detailed Guide to Preparation and Storage

Application Note and Protocol

For researchers, scientists, and professionals in drug development, the accurate preparation and proper storage of compound stock solutions are fundamental to ensuring the reliability and reproducibility of experimental results. This document provides a detailed protocol for the preparation and storage of a stock solution of NSC727447, a known inhibitor of HIV-1 and HIV-2 ribonuclease H (RNase H). Adherence to these guidelines will help maintain the integrity and stability of the compound for research applications.

Introduction to this compound

This compound, also known as 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide, is a small molecule inhibitor of retroviral RNase H activity. Its ability to selectively target the viral enzyme over human RNase H makes it a subject of interest in antiviral drug discovery. Accurate and consistent preparation of this compound solutions is paramount for in vitro and cell-based assays.

Quantitative Data Summary

The following table summarizes the key quantitative information for the preparation of an this compound stock solution.

| Parameter | Value | Source |

| Molecular Weight | 210.30 g/mol | N/A |

| Solvent | Dimethyl Sulfoxide (DMSO) | N/A |

| Solubility in DMSO | >10 mg/mL | N/A |

| Recommended Stock Concentration | 10 mM | N/A |

| Storage of Solid Compound | Room temperature or 4°C, protected from light | N/A |

| Storage of Stock Solution | -20°C or -80°C (aliquoted) | [1] |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

-

Sterile microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettors and sterile filter tips

Procedure:

-

Determine the required mass of this compound:

-

To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 210.30 g/mol x 1000 mg/g = 2.103 mg

-

-

Accurately weigh approximately 2.103 mg of this compound powder using an analytical balance. For best practices, weigh a slightly larger amount (e.g., 10.515 mg) to prepare a larger volume (e.g., 5 mL) to minimize weighing errors.

-

-

Dissolving the compound:

-

Transfer the weighed this compound powder into a sterile microcentrifuge tube or amber vial.

-

Add the calculated volume of anhydrous DMSO. For example, add 1 mL of DMSO for 2.103 mg of this compound.

-

Tightly cap the tube or vial.

-

Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution if necessary, but avoid excessive heat.[2] Visually inspect the solution against a light source to ensure there are no visible particles.

-

-

Aliquoting and Storage:

-

Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This practice is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.[1][2]

-

Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), and the date of preparation.

-

For short-term storage (up to one month), store the aliquots at -20°C.[1]